molecular formula C9H8N2O2 B1604300 6-Methyl-4-nitro-1H-indole CAS No. 880086-93-1

6-Methyl-4-nitro-1H-indole

Cat. No. B1604300
CAS RN: 880086-93-1
M. Wt: 176.17 g/mol
InChI Key: SSWWEBNSAPAUEX-UHFFFAOYSA-N
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Description

“6-Methyl-4-nitro-1H-indole” is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis . This compound is a derivative of indole, a naturally occurring compound found in many plants and animals. It is a yellow-brown powder .


Synthesis Analysis

The synthesis of indole derivatives, including “6-Methyl-4-nitro-1H-indole”, has been a topic of interest among researchers. Various methods have been reported for the synthesis of indoles, such as modern versions of classical synthesis methods like Fischer indole synthesis . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular structure of “6-Methyl-4-nitro-1H-indole” is represented by the linear formula C9H8N2O2 . The InChI Code for this compound is 1S/C9H8N2O2/c1-6-4-8-7 (2-3-10-8)9 (5-6)11 (12)13/h2-5,10H,1H3 .


Chemical Reactions Analysis

Indole derivatives, including “6-Methyl-4-nitro-1H-indole”, have shown to be versatile in chemical reactions. For instance, the reactivity of 6-Methyl-4-nitro-1H-indole with nitric acid, leading to the formation of nitroindoles, showcases its chemical versatility . Such transformations are crucial for synthesizing a variety of indole derivatives with potential applications in drug discovery and materials science .


Physical And Chemical Properties Analysis

“6-Methyl-4-nitro-1H-indole” is a yellow-brown powder . It has a molecular weight of 176.17 . The compound should be stored at 0-8°C .

Scientific Research Applications

Pharmacology

6-Methyl-4-nitro-1H-indole: has shown potential in pharmacological research due to its structural similarity to compounds that exhibit biological activity. Indole derivatives are known for their therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities . This compound could be pivotal in the synthesis of new drugs targeting these areas.

Organic Synthesis

In organic chemistry, 6-Methyl-4-nitro-1H-indole serves as a building block for synthesizing complex organic compounds. Its reactivity allows chemists to create diverse molecular structures, which can lead to the development of new materials or drugs .

Material Science

This compound’s derivatives could be used in creating new materials with specific properties, such as increased strength or chemical resistance. Research in this area explores the potential of indole compounds in enhancing material properties .

Agriculture

Indole derivatives play a role in plant growth and development6-Methyl-4-nitro-1H-indole could be used to synthesize plant hormones or growth regulators, contributing to agricultural biotechnology advancements .

Environmental Science

The study of indole compounds, including 6-Methyl-4-nitro-1H-indole , can lead to the development of environmentally friendly pesticides or herbicides. These compounds could offer a sustainable alternative to traditional chemicals used in environmental management .

Biotechnology

6-Methyl-4-nitro-1H-indole: may have applications in biotechnological processes, such as the production of natural flavors or fragrances through fermentation. Its derivatives could also be used in the biotechnological synthesis of therapeutic compounds .

Food Industry

Research into indole derivatives has implications for the food industry, particularly in the synthesis of flavor compounds6-Methyl-4-nitro-1H-indole could contribute to the creation of new flavors or enhance existing ones .

Fragrance and Perfumery

Indole compounds are integral to the fragrance industry due to their floral scent profile6-Methyl-4-nitro-1H-indole could be used to develop new fragrances or improve the complexity of existing perfumes .

Safety and Hazards

The safety information for “6-Methyl-4-nitro-1H-indole” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Future Directions

Indole derivatives, including “6-Methyl-4-nitro-1H-indole”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Future research could focus on the development of efficient methods for accessing fine chemicals, agrochemicals, and pharmaceutical intermediates, highlighting the compound’s significant role in organic chemistry and industry .

properties

IUPAC Name

6-methyl-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWWEBNSAPAUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646466
Record name 6-Methyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-nitro-1H-indole

CAS RN

880086-93-1
Record name 6-Methyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,5-dimethyl-3-nitroaniline from Step A (1.21 g, 7.26 mmol) and p-toluenesulfonic acid monohydrate (2 mg, 0.011 mmol) in freshly distilled triethyl orthoformate (1.65 mL, 9.92 mmol) was heated at 120° C. for 45 min in a distillation apparatus, and about 0.4 mL of EtOH distilled over. Vacuum distillation of the residual solution yielded ethyl 2,5-dimethyl-3-nitrophenylimidoformate (b.p.=146° C., ca. 2 mm Hg) as a pale yellow solid. To a solution of diethyl oxalate (868 mg, 5.94 mmol) in DMF (2 mL), at 0° C., was added potassium ethoxide (435 mg, 5-17 mmol) and the resulting solution was added to a solution of ethyl 2,5-dimethyl-3-nitrophenylimidoformate (880 mg, 3.96 mmol) in DMSO (3 mL). The reaction mixture was heated at 40° C. for 1 h than quenched with H2O (30 mL) and extracted with EtOAc (2×50 mL). The combined organic layers were washed with brine, then dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—100:0 to 0:100, to give the title compound. MS: m/z=177 (M+1).
Quantity
868 mg
Type
reactant
Reaction Step One
Quantity
435 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
ethyl 2,5-dimethyl-3-nitrophenylimidoformate
Quantity
880 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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